Pyriclor

Beschreibung

Eigenschaften

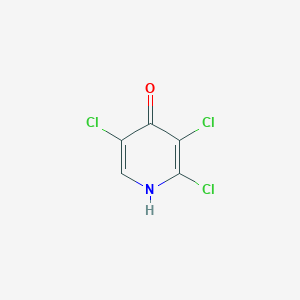

IUPAC Name |

2,3,5-trichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVIFVALDYTCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042354 | |

| Record name | Pyriclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1970-40-7 | |

| Record name | Pyriclor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1970-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriclor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRICLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68ACR3FCDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyriclor Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of the herbicide Pyriclor. It details the biochemical pathways affected, summarizes the key experimental findings that elucidated this mechanism, and offers representative protocols for further investigation.

Executive Summary

Pyriclor (2,3,5-trichloro-4-pyridinol) is a selective herbicide primarily recognized for its activity against grassy weeds. Its herbicidal effect stems from the inhibition of carotenoid biosynthesis . This disruption of a critical pigment pathway leads to the rapid photodegradation of chlorophyll and subsequent destruction of the chloroplast, ultimately resulting in plant death. While other potential mechanisms, such as interference with auxin metabolism, have been postulated, the primary and experimentally supported mode of action is the inhibition of carotenoid synthesis.[1][2]

Core Mechanism of Action: Inhibition of Carotenoid Biosynthesis

The definitive evidence for Pyriclor's mechanism of action points to its role as an inhibitor of the carotenoid biosynthetic pathway. In susceptible plants, Pyriclor treatment leads to the accumulation of several key carotenoid precursors.

Biochemical Pathway and Site of Inhibition

The carotenoid biosynthesis pathway is crucial for protecting chlorophyll from photo-oxidation. Pyriclor disrupts this pathway, causing an accumulation of the colorless precursors phytoene and phytofluene, as well as the colored precursor ζ-carotene.[1][2][3] This accumulation indicates that Pyriclor inhibits the desaturation steps that convert these molecules into downstream carotenoids like lycopene, and subsequently β-carotene and xanthophylls.

The specific enzymes likely inhibited by Pyriclor are:

-

Phytoene desaturase (PDS)

-

ζ-carotene desaturase (ZDS)

By blocking these enzymes, Pyriclor prevents the formation of the colored carotenoids that are essential for quenching excess light energy and protecting chlorophyll.

dot

Caption: Mechanism of Pyriclor via inhibition of carotenoid biosynthesis.

Downstream Effects

The absence of protective carotenoids leaves chlorophyll vulnerable to damage from excess light energy. This leads to:

-

Photo-oxidation of Chlorophyll: Light energy absorbed by chlorophyll is not properly dissipated, leading to the formation of reactive oxygen species that destroy the chlorophyll molecule.[2]

-

Chloroplast Disruption: The oxidative damage extends to the chloroplast membranes, leading to their breakdown.[2]

-

Visual Symptoms: The destruction of pigments results in the characteristic "bleaching" or whitening of the plant foliage, a hallmark of carotenoid biosynthesis inhibitors.[4]

Quantitative Data

A review of publicly available scientific literature reveals a notable absence of specific quantitative data for Pyriclor, such as enzyme inhibition constants (IC50 or Ki values) or detailed dose-response curves from modern assays. The primary research was conducted in 1971, and further detailed biochemical characterization does not appear to be widely published.[1][2][3]

For context, modern studies on other carotenoid biosynthesis inhibitors, such as those targeting Phytoene Desaturase (PDS), often present data in the following format:

| Herbicide (Class) | Target Enzyme | IC50 Value (nM) | Plant Species |

| Hypothetical Data | |||

| Norflurazon (Pyridazinone) | Phytoene Desaturase | 20-100 | Various |

| Fluridone (Pyridine) | Phytoene Desaturase | 10-50 | Various |

| Pyriclor (Pyridinol) | PDS / ZDS | Not Available | Wheat, etc. |

Note: The table above is for illustrative purposes to show typical data presentation. Specific values for Pyriclor are not available in the cited literature.

Experimental Protocols

The following sections describe the methodologies used to identify the mechanism of action of Pyriclor, based on the foundational study by Burns et al. (1971) and supplemented with modern standard practices.

Pigment Accumulation Analysis in Etiolated Seedlings

This experiment is designed to identify which precursors in a pigment pathway accumulate when the pathway is inhibited.

Objective: To determine the effect of Pyriclor on carotenoid and chlorophyll levels and to identify accumulated carotenoid precursors.

Methodology:

-

Plant Growth: Wheat (Triticum aestivum L.) seeds are germinated and grown in vermiculite in complete darkness (etiolated growth) for 8-10 days. This prevents chlorophyll production and allows for the study of carotenoid synthesis.

-

Herbicide Application: A solution of Pyriclor (e.g., at a concentration of 10^-3 M) is applied to the growth medium. Control plants receive a solution without the herbicide.

-

Pigment Extraction: After a set incubation period (e.g., 48 hours), the shoots of both treated and control seedlings are harvested. Pigments are extracted by homogenizing the tissue in a solvent, typically acetone or a methanol/petroleum ether mixture.

-

Spectrophotometric Analysis: The total chlorophyll and carotenoid content can be estimated using a spectrophotometer by measuring absorbance at specific wavelengths.

-

Chromatographic Separation: The extracted pigments are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Precursor Identification: The separated compounds from treated plants are identified by comparing their chromatographic mobility (Rf values or retention times) and absorption spectra to known standards of carotenoid precursors like phytoene, phytofluene, and ζ-carotene.

// Edges between subgraphs etiolation -> treatment_group; etiolation -> control_group; treatment_group -> harvest; control_group -> harvest; }

References

- 1. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and Pyriclor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

Pyriclor's Impact on the Carotenoid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the herbicide Pyriclor and its effects on the carotenoid biosynthesis pathway in plants. The information is compiled from foundational and subsequent research, offering a core understanding for professionals in agricultural science and drug development.

Executive Summary

Pyriclor is an herbicide that induces a characteristic bleaching effect in susceptible plants. Its primary mode of action is the inhibition of carotenoid biosynthesis, a critical pathway for plant survival.[1][2][3] This inhibition leads to the accumulation of colorless carotenoid precursors, specifically phytoene, phytofluene, and ζ-carotene.[1][2] The absence of protective carotenoids results in the rapid photodestruction of chlorophyll and the disruption of chloroplast integrity, ultimately leading to plant death.[2] The accumulation of phytoene, phytofluene, and ζ-carotene strongly indicates that Pyriclor targets the enzyme phytoene desaturase (PDS), a key regulatory point in the carotenoid pathway.[4][5]

Data Presentation

Table 1: Effect of Pyriclor on Carotenoid Precursors in Etiolated Wheat Seedlings

| Carotenoid Precursor | Untreated Control | Pyriclor-Treated |

| Phytoene | Not detected or trace amounts | Accumulated[1][2] |

| Phytofluene | Not detected or trace amounts | Accumulated[1][2] |

| ζ-Carotene | Not detected or trace amounts | Accumulated[1][2] |

| Colored Carotenoids (e.g., β-carotene, Lutein) | Present | Significantly reduced or absent[1][2] |

Data is a qualitative summary based on the findings of Burns et al. (1971) as reported in multiple sources.

Mechanism of Action: Inhibition of Phytoene Desaturase

The carotenoid biosynthesis pathway is a vital process in plants, producing pigments essential for photosynthesis and photoprotection. Pyriclor disrupts this pathway at a critical juncture.

The Carotenoid Biosynthesis Pathway and Pyriclor's Point of Inhibition

The accumulation of phytoene, phytofluene, and ζ-carotene points to the inhibition of the enzyme phytoene desaturase (PDS) . PDS is responsible for the desaturation of phytoene, a 40-carbon precursor, introducing double bonds to form colored carotenoids. By blocking this step, Pyriclor causes a metabolic bottleneck, leading to the buildup of the upstream, colorless precursors.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and Pyriclor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]

An In-depth Technical Guide to the Synthesis of Pyriclor from 4-Pyridinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pyriclor (2,3,5-trichloro-4-pyridinol), a significant molecule in the agrochemical industry. While direct, experimentally validated protocols for the synthesis of Pyriclor from 4-pyridinol derivatives are not extensively published in readily available scientific literature, this document outlines the most plausible synthetic route based on established principles of pyridine chemistry. This guide also includes a hypothetical, yet detailed, experimental protocol, quantitative data for related compounds to provide context, and visualizations to aid in understanding the synthetic workflow.

Introduction to Pyriclor

Pyriclor, with the chemical formula C₅H₂Cl₃NO, is a chlorinated derivative of 4-pyridinol. It is primarily known for its herbicidal properties, functioning by inhibiting photosynthetic processes in plants. The synthesis of Pyriclor and its analogues continues to be of interest for the development of new crop protection agents.

Proposed Synthetic Pathway: Direct Chlorination of 4-Pyridinol

The most direct and plausible method for the synthesis of Pyriclor from a 4-pyridinol derivative is through the direct chlorination of 4-hydroxypyridine (also known as 4-pyridone). This electrophilic aromatic substitution reaction involves the introduction of three chlorine atoms onto the pyridine ring at the 2, 3, and 5 positions.

Caption: Proposed synthetic pathway for Pyriclor.

Hypothetical Experimental Protocol

The following is a detailed, albeit hypothetical, experimental protocol for the synthesis of Pyriclor via the direct chlorination of 4-hydroxypyridine. This protocol is based on general principles of chlorination of aromatic heterocyclic compounds.[1]

3.1. Materials

| Reagent/Material | Formula | CAS Number | Notes |

| 4-Hydroxypyridine | C₅H₅NO | 626-64-2 | Starting material |

| Sulfuryl chloride | SO₂Cl₂ | 7791-25-5 | Chlorinating agent |

| Chloroform (anhydrous) | CHCl₃ | 67-66-3 | Solvent |

| Sodium bicarbonate (saturated solution) | NaHCO₃ | 144-55-8 | For quenching |

| Anhydrous sodium sulfate | Na₂SO₄ | 7757-82-6 | Drying agent |

| Ethyl acetate | C₄H₈O₂ | 141-78-6 | Extraction solvent |

| Silica gel | SiO₂ | 7631-86-9 | For column chromatography |

| Standard laboratory glassware | - | - | Flame-dried |

| Inert gas (Nitrogen or Argon) | N₂ / Ar | - | For atmosphere control |

3.2. Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, dissolve 4-hydroxypyridine in anhydrous chloroform under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add a stoichiometric excess (e.g., 3-4 equivalents) of sulfuryl chloride dropwise to the cooled solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench any unreacted sulfuryl chloride by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 2,3,5-trichloro-4-pyridinol.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Pyriclor as described in the hypothetical protocol.

Caption: General workflow for Pyriclor synthesis.

Quantitative Data (Contextual)

| Starting Material | Product | Yield (%) | Reference |

| Pentachloropyridine | 2,3,5-Trichloropyridine | 77 | U.S. Patent 4,111,938A |

Conclusion

The synthesis of Pyriclor from 4-pyridinol derivatives, primarily through direct chlorination, represents a feasible and logical synthetic route. Although a detailed, experimentally validated protocol is not widely published, the hypothetical procedure outlined in this guide, based on fundamental organic chemistry principles, provides a strong foundation for researchers and scientists in the field. Further experimental investigation is necessary to optimize reaction conditions and fully characterize the synthesis in terms of yield, purity, and scalability. The information and visualizations provided herein are intended to serve as a valuable resource for professionals engaged in the research and development of novel agrochemicals.

References

An In-depth Technical Guide to CAS Number 1970-40-7 (Pyriclor) for Researchers and Drug Development Professionals

Introduction

Pyriclor, identified by CAS number 1970-40-7, is a chemical compound known scientifically as 2,3,5-Trichloro-4-pyridinol.[1][2] Primarily recognized for its potent herbicidal properties, Pyriclor has been utilized in agricultural settings to control a variety of weeds. This technical guide aims to provide a comprehensive overview of Pyriclor, focusing on its chemical properties, synthesis, mechanism of action, and available toxicological data. While its applications in drug discovery and development are not established, this document will consolidate the existing scientific knowledge to serve as a foundational resource for researchers and professionals in these fields who may be interested in the biological activities of chlorinated pyridinols.

Chemical and Physical Properties

Pyriclor is a chlorinated derivative of pyridinol with a molecular formula of C₅H₂Cl₃NO.[1] Its structure is characterized by a pyridine ring substituted with three chlorine atoms and a hydroxyl group. The physical and chemical properties of Pyriclor are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Cl₃NO | [1] |

| Molecular Weight | 198.43 g/mol | [1] |

| Appearance | White crystalline or irregularly flaked solid | |

| Odor | Very faint mercaptan-type odor | |

| Solubility | Not soluble in water | |

| Melting Point | 216 °C |

Synthesis

The synthesis of Pyriclor (2,3,5-Trichloro-4-pyridinol) typically involves the conversion of its precursor, 2,3,5-trichloropyridine. Several patented methods describe the preparation of 2,3,5-trichloropyridine from starting materials such as pentachloropyridine or 2,3,5,6-tetrachloropyridine through a reaction with metallic zinc in a strongly alkaline aqueous solution.

While a detailed, publicly available experimental protocol for the final hydroxylation step to yield Pyriclor is not extensively documented in peer-reviewed literature, the general transformation from a chlorinated pyridine to a pyridinol can be achieved through nucleophilic substitution with a hydroxide source.

Mechanism of Action

The primary and most well-documented biological activity of Pyriclor is its herbicidal effect, which is attributed to the inhibition of carotenoid biosynthesis in plants.[1] A key study by Burns, Buchanan, and Carter in 1971 elucidated this mechanism.[1]

Inhibition of carotenoid synthesis leads to the photodestruction of chlorophyll and disruption of chloroplasts, ultimately causing the death of the plant. Some research also suggests that Pyriclor may interfere with auxin metabolism, a critical pathway for plant growth, although this mechanism is less clearly defined.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action of Pyriclor as a herbicide, leading to plant death.

Toxicological Data

Limited toxicological data for Pyriclor is available. The acute oral lethal dose (LD50) in rats has been reported as 80 mg/kg. This indicates a moderate level of toxicity upon acute ingestion. Pyriclor is also listed in the U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program, suggesting potential for interaction with the endocrine system. However, detailed studies on its effects on mammalian cells, specific enzymes, or its potential as a drug molecule are currently lacking in the public domain.

Applications in Research and Drug Development

To date, the research on Pyriclor has been predominantly focused on its agricultural applications as a herbicide. There is a significant gap in the literature regarding its potential applications in drug discovery and development. The compound's ability to inhibit a specific biosynthetic pathway in plants could, in principle, suggest that it or its derivatives might be explored for inhibitory activity against enzymes in other organisms, including those relevant to human diseases.

The chlorinated pyridine scaffold is present in some pharmacologically active molecules. Therefore, understanding the synthesis and biological activity of Pyriclor could provide a starting point for medicinal chemists interested in exploring this chemical space for new therapeutic agents. However, extensive research, including screening against various targets and comprehensive toxicological profiling, would be necessary to ascertain any potential for drug development.

Conclusion

Pyriclor (CAS 1970-40-7) is a well-characterized herbicide with a primary mechanism of action involving the inhibition of carotenoid biosynthesis. While its chemical properties, synthesis, and herbicidal activity are documented, its potential relevance to drug discovery and development remains largely unexplored. This guide provides a consolidated source of the available technical information for researchers and professionals who may wish to investigate the biological effects of this chlorinated pyridinol further in a non-agricultural context. The lack of data on its effects on mammalian systems represents a key area for future research.

References

Pyriclor: A Technical Guide to Studying Chlorophyll Photodestruction

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical guide on the use of Pyriclor (2,3,5-trichloro-4-pyridinol) as a specialized tool for investigating the mechanisms of chlorophyll photodestruction in plants. Pyriclor acts as a potent inhibitor of carotenoid biosynthesis, which secondarily induces the photo-oxidation of chlorophyll. This predictable mode of action makes it an invaluable chemical probe for studying photoprotective mechanisms, singlet oxygen-mediated damage, and associated retrograde signaling pathways. This guide details Pyriclor's mechanism of action, presents quantitative data on its effects, provides detailed experimental protocols for its application, and visualizes the key biological and experimental pathways involved.

Introduction to Pyriclor

Pyriclor is a pyridinol-based herbicide known to induce rapid bleaching of foliage in susceptible plants upon exposure to light.[1] Its phytotoxicity is not a result of direct interaction with chlorophyll, but rather the systematic dismantling of the plant's natural photoprotective systems.[2][3][4] By inhibiting the synthesis of carotenoids, Pyriclor exposes chlorophyll molecules to the damaging effects of excess light energy, leading to their destruction. This characteristic allows researchers to precisely induce and study the processes of photo-oxidation and the subsequent cellular responses in a controlled manner.

Mechanism of Action: Indirect Induction of Photodestruction

The primary molecular target of Pyriclor is Phytoene Desaturase (PDS) , a critical enzyme in the carotenoid biosynthesis pathway.[2]

-

Inhibition of Phytoene Desaturase (PDS): Pyriclor blocks the desaturation of phytoene, the first colorless carotenoid precursor. This inhibition prevents the formation of colored carotenoids such as ζ-carotene, lycopene, and ultimately β-carotene and xanthophylls.[2][3][4]

-

Accumulation of Precursors: The blockage of PDS leads to the accumulation of upstream precursors, primarily phytoene, phytofluene, and ζ-carotene.[2][3]

-

Loss of Photoprotection: Carotenoids are essential for photoprotection. They quench the triplet state of chlorophyll (³Chl*) and scavenge reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which are generated under high light conditions.[5][6]

-

Singlet Oxygen (¹O₂) Generation: Without carotenoids to dissipate excess energy, excited chlorophyll molecules transfer energy to molecular oxygen (O₂), generating highly destructive ¹O₂.[5]

-

Chlorophyll Photodestruction: Singlet oxygen rapidly attacks and oxidizes chlorophyll molecules, leading to the characteristic bleaching or "photodestruction" observed in treated plants.[2][4]

The following diagram illustrates the inhibition of the carotenoid biosynthesis pathway by Pyriclor.

Quantitative Effects of Pyriclor on Photosynthetic Pigments

The foundational research by Burns, Buchanan, and Carter (1971) demonstrated that Pyriclor's effect is light-dependent. In low light (approx. 60 foot-candles), chlorophyll could accumulate. However, under high light (approx. 4000 foot-candles), the accumulated chlorophyll was unstable and rapidly destroyed.[2]

While the specific quantitative data from the original 1971 study is not available in the searched literature, the established effect is a significant reduction in chlorophyll and total carotenoid content, coupled with an accumulation of carotenoid precursors. For context, the following table provides representative baseline pigment concentrations for healthy, untreated wheat seedlings, the model organism used in the original studies.

Table 1: Representative Pigment Content in Untreated Wheat Seedlings

| Pigment | Concentration (mg/100g Dry Mass) | Data Source(s) |

|---|---|---|

| Chlorophyll a | ~ 450 - 480 | |

| Chlorophyll b | ~ 130 - 150 | |

| Total Chlorophylls (a+b) | ~ 580 - 630 | |

| Total Carotenoids | ~ 50 - 55 | |

| Chlorophyll a/b Ratio | ~ 3.1 - 3.3 |

| Total Chlorophylls/Carotenoids Ratio| ~ 11.0 - 11.5 | |

Note: In Pyriclor-treated plants under high light, values for chlorophylls and total carotenoids would be expected to decrease significantly, while levels of precursors like phytoene would increase.

Experimental Protocols

The following protocols provide a framework for using Pyriclor to study chlorophyll photodestruction.

Protocol 1: Plant Treatment and Induction of Photodestruction

This protocol describes the treatment of wheat seedlings to induce carotenoid deficiency.

-

Plant Growth:

-

Sow wheat seeds (e.g., Triticum aestivum L.) in vermiculite or a suitable soil mix in light-proof containers.

-

Germinate and grow seedlings in complete darkness (etiolation) for 7-10 days at approximately 25°C to prevent initial chlorophyll synthesis.

-

-

Pyriclor Application:

-

Prepare a stock solution of Pyriclor. The concentration will need to be optimized, but a starting point based on similar herbicides is in the range of 10-100 µM.

-

On day 7-10, apply the Pyriclor solution to the growth medium, ensuring even distribution. Use a control group treated with a solvent-only solution.

-

Allow the etiolated seedlings to absorb the herbicide for 24-48 hours in darkness.

-

-

Induction of Photodestruction:

-

Expose the treated and control seedlings to a high light intensity (e.g., >500 µmol m⁻² s⁻¹ or ~4000 foot-candles).

-

Observe the onset of bleaching in the Pyriclor-treated seedlings over the next 24-72 hours. Control seedlings should remain green.

-

Harvest leaf tissue for analysis at desired time points after light exposure.

-

Protocol 2: Pigment Extraction and Spectrophotometric Quantification

This protocol is for measuring the concentration of chlorophylls and carotenoids.[5]

-

Tissue Homogenization:

-

Harvest a known fresh weight of leaf tissue (e.g., 0.1 - 0.5 g).

-

Immediately homogenize the tissue in a mortar and pestle or a tissue homogenizer with 5-10 mL of 80% acetone. Perform this step under dim light to prevent pigment degradation.

-

-

Extraction:

-

Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add to the tube.

-

Centrifuge at 5,000 x g for 10 minutes at 4°C.

-

-

Spectrophotometry:

-

Carefully collect the supernatant. This is your pigment extract.

-

Measure the absorbance of the extract at 663 nm , 645 nm , and 470 nm using a spectrophotometer, with 80% acetone as a blank.

-

-

Concentration Calculation:

-

Use the following equations (for 80% acetone) to calculate the concentration of pigments in µg/mL of extract:

-

Chlorophyll a (Chl a) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

Chlorophyll b (Chl b) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

Total Carotenoids = (1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)) / 198

-

-

Calculate the final content in µg/g of fresh tissue.

-

The general workflow for these experiments is visualized below.

Downstream Effects: Singlet Oxygen-Mediated Retrograde Signaling

The massive production of ¹O₂ in Pyriclor-treated plants serves as a powerful stress signal. This signal is relayed from the chloroplast to the nucleus in a process called retrograde signaling , which alters nuclear gene expression to manage the stress.[2] This makes Pyriclor an excellent tool for studying these communication pathways.

Two distinct ¹O₂-triggered retrograde signaling pathways have been identified:[2]

-

β-Carotene Oxidation Pathway: Under light stress, ¹O₂ oxidizes any remaining β-carotene, producing volatile derivatives like β-cyclocitral. These molecules act as signals that activate genes involved in photoprotection and stress acclimation.

-

EXECUTER1 (EX1) Pathway: EX1 is a chloroplast-localized protein that acts as a sensor for ¹O₂.[2][4] Upon ¹O₂-mediated damage, EX1 initiates a signaling cascade that can lead to changes in gene expression and, under severe stress, programmed cell death.[4]

The diagram below outlines the core components of ¹O₂-mediated retrograde signaling.

Conclusion

Pyriclor is a highly effective and specific tool for researchers studying the consequences of carotenoid deficiency and the mechanisms of chlorophyll photodestruction. By inhibiting phytoene desaturase, it allows for the controlled induction of singlet oxygen production within the chloroplast, providing a robust model system to investigate photoprotection, ROS-induced damage, and chloroplast-to-nucleus retrograde signaling. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for utilizing Pyriclor in advanced plant physiology and molecular biology research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Total Phenolic and Yellow Pigment Contents and Antioxidant Activities of Durum Wheat Milling Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lib.zu.edu.pk [lib.zu.edu.pk]

- 6. Antioxidant properties of wheat as affected by pearling - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyriclor is a pyridine-based herbicide recognized for its selective control of grassy weeds. Its primary mode of action is the inhibition of carotenoid biosynthesis, a critical pathway for plant survival. This disruption leads to a cascade of secondary effects, including the photodegradation of chlorophyll, inhibition of photosynthesis, and ultimately, plant death. This technical guide provides a comprehensive overview of the molecular targets of Pyriclor, detailing its mechanism of action, presenting available data, and outlining relevant experimental protocols and signaling pathways.

Primary Herbicidal Target: Inhibition of Carotenoid Biosynthesis

The principal herbicidal effect of Pyriclor stems from its potent inhibition of the carotenoid biosynthetic pathway.[1][2][3] Carotenoids are essential pigments in plants, serving two vital roles: as accessory light-harvesting pigments in photosynthesis and, more critically, as photoprotective agents that quench triplet chlorophyll and scavenge reactive oxygen species (ROS) generated under high light conditions.

Mechanism of Action at Phytoene Desaturase (PDS)

Evidence strongly indicates that the specific molecular target of Pyriclor within the carotenoid pathway is phytoene desaturase (PDS) .[1][2][3] PDS is a key enzyme that catalyzes the desaturation of phytoene, a colorless C40 carotenoid precursor, introducing double bonds to form phytofluene and subsequently ζ-carotene.

The herbicidal action of Pyriclor is characterized by the accumulation of the colorless carotenoid precursors phytoene , phytofluene , and ζ-carotene in treated plants.[1][2][3] This accumulation is a direct consequence of the blockage of the PDS enzyme, preventing the downstream synthesis of colored carotenoids like β-carotene and lutein. The resulting lack of colored carotenoids leads to the characteristic "bleaching" or white appearance of treated plant tissues, as chlorophyll is no longer shielded from photo-oxidation and is subsequently degraded.[4][5][6][7]

Quantitative Data on Carotenoid Precursor Accumulation

| Carotenoid Precursor | Accumulation in Pyriclor-Treated Plants | Reference |

| Phytoene | Accumulated | [1][2][3] |

| Phytofluene | Accumulated | [1][2][3] |

| ζ-Carotene | Accumulated | [1][2][3] |

Secondary Herbicidal Targets and Effects

The inhibition of carotenoid biosynthesis by Pyriclor triggers a series of secondary effects that contribute to its herbicidal activity.

Photoinhibition of Photosystem II (PSII)

In the absence of photoprotective carotenoids, the photosynthetic apparatus, particularly Photosystem II (PSII), becomes highly susceptible to damage from excess light energy. This phenomenon, known as photoinhibition, leads to a decrease in the quantum yield of PSII and a reduction in photosynthetic efficiency. The energy that cannot be dissipated safely through photochemistry is transferred to molecular oxygen, generating highly destructive reactive oxygen species (ROS) that damage lipids, proteins, and nucleic acids, ultimately leading to cell death.

Potential Inhibition of Mitochondrial Respiration

Some studies suggest that pyridine-based compounds may also affect mitochondrial respiration. While direct evidence for Pyriclor's potent inhibition of specific mitochondrial complexes is limited in the available literature, it is plausible that at higher concentrations, it could interfere with the mitochondrial electron transport chain, further contributing to cellular stress and energy depletion.

Signaling Pathways Affected by Pyriclor

The disruption of carotenoid biosynthesis by Pyriclor initiates a retrograde signaling cascade from the chloroplast to the nucleus, altering gene expression to mitigate cellular damage.

Chloroplast Retrograde Signaling

When chloroplasts are damaged due to the lack of carotenoids and subsequent photo-oxidation, they release signaling molecules that travel to the nucleus to modulate the expression of nuclear genes encoding chloroplast proteins. This retrograde signaling pathway is a crucial communication channel that allows the cell to respond to the health status of its chloroplasts. A key consequence of this signaling is the downregulation of genes encoding light-harvesting complex proteins (Lhcb) and other components of the photosynthetic machinery, in an attempt to reduce light absorption and mitigate further damage.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of Pyriclor on its primary and secondary targets.

Quantification of Carotenoid Precursors by HPLC

This protocol outlines a method for the extraction and quantification of phytoene and phytofluene from plant tissue.

Workflow Diagram:

Methodology:

-

Sample Preparation: Harvest plant tissue from control and Pyriclor-treated plants and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extraction: To the powdered tissue, add a known volume of ice-cold acetone containing 0.1% (w/v) butylated hydroxytoluene (BHT) to prevent oxidation. Vortex thoroughly and keep on ice in the dark.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

-

Partitioning: Transfer the supernatant to a separatory funnel. Add an equal volume of diethyl ether and half the volume of saturated NaCl solution. Shake gently and allow the phases to separate. Collect the upper ether phase.

-

Evaporation and Resuspension: Evaporate the ether phase to dryness under a stream of nitrogen gas. Resuspend the pigment residue in a known volume of the HPLC mobile phase.

-

HPLC Analysis: Inject the resuspended sample into an HPLC system equipped with a C30 reverse-phase column and a photodiode array (PDA) detector. Use a gradient of methanol, methyl-tert-butyl ether, and water to separate the carotenoids.

-

Quantification: Identify and quantify phytoene and phytofluene by comparing their retention times and absorption spectra with those of authentic standards.

Measurement of Photosystem II Quantum Yield

Chlorophyll fluorescence analysis can be used to assess the impact of Pyriclor on the efficiency of Photosystem II.

Methodology:

-

Dark Adaptation: Dark-adapt the leaves of control and Pyriclor-treated plants for at least 30 minutes.

-

Measurement of Fv/Fm: Use a pulse-amplitude-modulated (PAM) fluorometer to measure the maximum quantum yield of PSII (Fv/Fm).

-

Measure the minimal fluorescence (Fo) with a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate Fv/Fm as (Fm - Fo) / Fm. A decrease in Fv/Fm in Pyriclor-treated plants indicates photoinhibition.

-

-

Light Response Curves: Measure the effective quantum yield of PSII (ΦPSII) under increasing actinic light intensities to generate a light response curve.

Assessment of Mitochondrial Respiration

The effect of Pyriclor on mitochondrial respiration can be evaluated by measuring the oxygen consumption rate (OCR) of isolated mitochondria or intact plant tissues.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from control and Pyriclor-treated plant tissues using differential centrifugation.

-

Oxygen Consumption Measurement: Use a Clark-type oxygen electrode or a high-throughput extracellular flux analyzer to measure the oxygen consumption rate.

-

Substrate and Inhibitor Addition:

-

Measure basal respiration with a substrate for Complex I (e.g., malate and pyruvate) or Complex II (e.g., succinate).

-

Add ADP to measure State 3 respiration (ADP-stimulated).

-

Add specific inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to pinpoint the site of inhibition.

-

Conclusion

Pyriclor's herbicidal activity is primarily due to its inhibition of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. This leads to the accumulation of colorless carotenoid precursors, resulting in the photodegradation of chlorophyll and severe photo-oxidative stress. The subsequent damage to the photosynthetic apparatus and the activation of retrograde signaling pathways culminate in plant death. Further research is warranted to quantify the inhibitory kinetics of Pyriclor on PDS and to elucidate the specific molecular components of the downstream signaling cascades. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be invaluable for the development of new herbicidal compounds and for understanding the mechanisms of herbicide resistance.

References

- 1. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and Pyriclor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 5. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 6. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]

The Selective Herbicidal Activity of Pyriclor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriclor (2,3,5-trichloro-4-pyridinol) is a selective herbicide utilized for the control of grassy weeds, most notably barnyard grass (Echinochloa crus-galli), in rice (Oryza sativa) cultivation. Its efficacy relies on a targeted mechanism of action that is more pronounced in susceptible weed species than in the tolerant crop, a phenomenon central to its agricultural utility. This technical guide provides an in-depth exploration of the biochemical and physiological basis for Pyriclor's selective herbicidal activity, detailing its molecular target, the downstream consequences of its action, and the experimental protocols used to evaluate its performance.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

The primary mode of action of Pyriclor is the inhibition of carotenoid biosynthesis.[1][2][3] Carotenoids are essential pigments in plants that serve two critical functions: photoprotection of chlorophyll from photooxidation and light harvesting. By disrupting this pathway, Pyriclor triggers a cascade of events leading to plant death.

Specifically, Pyriclor targets the enzyme phytoene desaturase (PDS).[4][5] PDS is a key enzyme in the carotenoid biosynthetic pathway responsible for the desaturation of phytoene. Inhibition of PDS by Pyriclor leads to the accumulation of the colorless carotenoid precursors phytoene, phytofluene, and ζ-carotene.[1][2][3] The lack of colored carotenoids leaves chlorophyll vulnerable to damage by excess light energy, resulting in photooxidation, a characteristic bleaching of the plant tissues, and ultimately, cell death.[1][2][3]

Data Presentation: Herbicide Selectivity

The selective activity of an herbicide is quantified by comparing its effect on the target weed versus the crop. This is typically expressed as a selectivity ratio, calculated from the GR₅₀ (the concentration of herbicide required to cause a 50% reduction in plant growth) or IC₅₀ (the concentration of herbicide required to inhibit a specific biological process by 50%) values for the weed and the crop. A higher selectivity ratio indicates a greater margin of safety for the crop.

| Herbicide | Target Weed | Crop | GR₅₀ (g a.i./ha) - Weed | GR₅₀ (g a.i./ha) - Crop | Selectivity Ratio (Crop GR₅₀ / Weed GR₅₀) | Reference |

| Florpyrauxifen-benzyl | Echinochloa crus-galli | Rice (Oryza sativa) | 6.15 - 16.06 | > 70 (no significant effect at tested doses) | > 4.4 - 11.4 | [6] |

| Flusulfinam | Echinochloa crus-galli | Rice (Oryza sativa) | 0.15 - 19.39 | > 120 (no significant effect at tested doses) | > 6.2 - 800 | [7] |

Note: The selectivity of Pyriclor is attributed to the differential metabolism between rice and susceptible weeds. Rice possesses a greater capacity to metabolize and detoxify Pyriclor, rendering it less susceptible to the herbicide's effects.

Experimental Protocols

1. Protocol for Determining Herbicide Selectivity in a Whole-Plant Bioassay

This protocol outlines a standard methodology for assessing the selective herbicidal activity of a compound like Pyriclor on a target weed (Echinochloa crus-galli) and a crop (rice).

a. Plant Material and Growth Conditions:

-

Seeds of a susceptible Echinochloa crus-galli population and a commercial rice variety are used.

-

Seeds are germinated in petri dishes on moist filter paper or directly sown in pots containing a standardized soil mix (e.g., sandy loam).

-

Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature (e.g., 28/22°C day/night), light intensity, and photoperiod (e.g., 16-hour light/8-hour dark).

b. Herbicide Application:

-

Pyriclor is dissolved in an appropriate solvent (e.g., acetone with a surfactant) and diluted to create a range of concentrations.

-

The herbicide solutions are applied to plants at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory spray chamber to ensure uniform application.

-

A control group is treated with the solvent solution lacking the herbicide.

c. Data Collection and Analysis:

-

Plant injury (phytotoxicity) is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

-

At the end of the experiment, the above-ground biomass of each plant is harvested, dried in an oven (e.g., 60°C for 72 hours), and weighed.

-

The data is subjected to a dose-response analysis using a non-linear regression model (e.g., four-parameter log-logistic model) to calculate the GR₅₀ value for each species.

-

The selectivity ratio is then calculated by dividing the GR₅₀ of rice by the GR₅₀ of Echinochloa crus-galli.

2. Protocol for In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of Pyriclor on its target enzyme, PDS.

a. Enzyme Extraction:

-

PDS is extracted from a suitable plant source (e.g., etiolated seedlings) or a recombinant expression system (e.g., E. coli expressing the PDS gene).

-

The plant tissue is homogenized in a buffer solution, and the enzyme is partially purified through centrifugation and other protein purification techniques.

b. Enzyme Assay:

-

The assay is conducted in a reaction mixture containing the enzyme extract, the substrate phytoene, and necessary cofactors.

-

Pyriclor is added to the reaction mixture at various concentrations.

-

The reaction is incubated for a specific period at an optimal temperature.

-

The reaction is stopped, and the products (e.g., ζ-carotene) are extracted.

c. Quantification and Analysis:

-

The amount of product formed is quantified using techniques like High-Performance Liquid Chromatography (HPLC).

-

The percentage of inhibition at each Pyriclor concentration is calculated relative to a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Mandatory Visualization

Caption: Signaling pathway of Pyriclor's herbicidal action.

Caption: Workflow for herbicide selectivity bioassay.

Conclusion

The selective herbicidal activity of Pyriclor is a result of its targeted inhibition of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. This mode of action leads to the photooxidative destruction of chlorophyll and subsequent plant death in susceptible species. The basis for its selectivity in rice lies in the crop's enhanced ability to metabolize and detoxify the herbicide. Understanding these mechanisms at a molecular and physiological level is paramount for the development of new, more effective, and safer herbicides. The experimental protocols detailed herein provide a framework for the continued evaluation and discovery of selective herbicidal agents.

References

- 1. Silencing Phytoene Desaturase Causes Alteration in Monoterpene Volatiles Belonging to the Methylerythritol Phosphate Pathway | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Trichloropyridinol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3,5,6-trichloro-2-pyridinol (TCP), a significant metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr. This document synthesizes key findings on its toxicological effects, mechanisms of action, and relevant experimental data to support further research and development in toxicology and drug discovery.

Executive Summary

3,5,6-trichloro-2-pyridinol (TCP) is a primary metabolite of widely used pesticides and is frequently used as a biomarker for exposure to its parent compounds.[1] Research has demonstrated that TCP exhibits a range of biological activities, including cytotoxicity, neurotoxicity, hepatotoxicity, nephrotoxicity, and ototoxicity.[2] The underlying mechanisms for these toxic effects often involve the induction of oxidative stress, inflammation, DNA damage, and apoptosis.[3] This guide presents a detailed analysis of the current scientific literature, including quantitative data, experimental protocols, and visual representations of key biological pathways.

Toxicological Profile

TCP has been shown to exert toxic effects on various organ systems. The following sections summarize the key findings.

2.1 Cytotoxicity

Studies on human embryonic kidney (HEK 293) cells have demonstrated the cytotoxic effects of TCP. The median effective concentration (EC50) for TCP-induced cytotoxicity was determined to be 146.87 µg/mL.[1] In comparison, its parent compound, chlorpyrifos, was found to be more toxic with an EC50 value of 68.82 µg/mL.[1]

2.2 Organ-Specific Toxicity

-

Hepatotoxicity and Nephrotoxicity: Oral exposure to TCP in mice at doses ranging from 5 to 150 mg/kg for 28 days resulted in liver and kidney damage.[2] A significant increase in the relative weights of the liver and kidney was observed in the treated groups compared to the control group.[2]

-

Ototoxicity (Hearing Loss): Continuous exposure to TCP in adult male C57BL/6 mice for 21 days led to a dose-dependent increase in hearing thresholds.[3] The study reported loss of outer hair cells and spiral neuron cells, shrinkage of the spiral ligament, and thinning of the stria vascularis at doses of 50 and 150 mg/kg.[3]

-

Developmental Toxicity: In zebrafish embryos, exposure to TCP at concentrations of 200, 400, 600, 800, and 1000 μg/L resulted in increased mortality, delayed hatching, and a dose-dependent reduction in heartbeat rate and pigmentation.[4] Severe malformations such as pericardial and yolk sac edema, crooked spine, and tail deformation were also observed.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of 3,5,6-trichloro-2-pyridinol from various studies.

Table 1: Cytotoxicity Data

| Compound | Cell Line | Endpoint | EC50 Value | Reference |

| 3,5,6-Trichloro-2-pyridinol (TCP) | HEK 293 | Cytotoxicity | 146.87 µg/mL | [1] |

| Chlorpyrifos (CPF) | HEK 293 | Cytotoxicity | 68.82 µg/mL | [1] |

Table 2: In Vivo Toxicity Data in Mice

| Dosing Regimen | Species | Organ System | Observed Effects | Reference |

| 5-150 mg/kg/day for 28 days (oral) | Mice | Liver, Kidney | Increased relative organ weight, hepatotoxicity, nephrotoxicity | [2] |

| 50-150 mg/kg for 21 days | C57BL/6 Mice | Auditory System | Elevated hearing thresholds, loss of outer hair cells and spiral neurons | [3][5] |

Table 3: Developmental Toxicity Data in Zebrafish

| Exposure Concentration | Species | Developmental Stage | Observed Effects | Reference |

| 200-1000 µg/L | Zebrafish (Danio rerio) | Embryo/Larvae | Increased mortality, delayed hatching, reduced heartbeat, malformations | [4] |

Mechanisms of Action

The toxic effects of TCP are mediated through several cellular and molecular mechanisms, as detailed below.

4.1 Oxidative Stress and Inflammation

Exposure to TCP has been shown to induce oxidative stress by increasing the levels of reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes in the cochlea of mice.[3] This oxidative stress is accompanied by an inflammatory response, characterized by elevated levels of pro-inflammatory factors such as TNF-α and IL-1β.[3] In HEK 293 cells, TCP exposure led to a strong induction of the pro-inflammatory cytokine IL1α.[1]

4.2 DNA Damage and Apoptosis

TCP can induce DNA damage, as evidenced by the elevation of γ-H2AX levels in the cochlea of exposed mice.[3] This DNA damage can trigger apoptosis, or programmed cell death. Studies have shown that TCP exposure leads to an increase in pro-apoptotic factors like Bax and cleaved-Caspase 3.[3] Flow cytometric analysis of HEK 293 cells exposed to TCP revealed an initial induction of apoptosis followed by a slower recruitment of cells towards further apoptosis.[1]

4.3 Endocrine Disruption

There is evidence to suggest that TCP may act as an endocrine disruptor.[6] The parent compound, chlorpyrifos, has been shown to induce proliferation of human breast cancer cells through the estrogen receptor alpha (ERα) pathway, and its degradation products, including TCP, are also capable of binding to steroid hormone receptors.[6][7] Endocrine-disrupting chemicals can mimic or block hormones and interfere with their synthesis, transport, metabolism, and excretion, leading to a range of adverse health outcomes.[8][9]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the biological activity of TCP.

5.1 Cell Culture and Cytotoxicity Assay

-

Cell Line: Human Embryonic Kidney (HEK 293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.[1]

-

Treatment: Cells were exposed to varying concentrations of TCP (0, 50, 100, 150, and 200 μg/mL) dissolved in methanol.[1]

-

Cytotoxicity Assessment: Cell viability was assessed to determine the EC50 value.[1]

5.2 Flow Cytometry for Apoptosis and Cytokine Induction

-

Cell Plating: HEK 293 cells were plated at 270,000 cells per well in 6-well plates.[1]

-

Exposure: Cells were treated with different concentrations of TCP.[1]

-

Apoptosis Analysis: Flow cytometry was used to differentiate between viable, apoptotic, and dead cells.[1]

-

Cytokine Analysis: For intracellular cytokine detection, cells were washed, blocked for non-specific binding, and then incubated with FITC-conjugated antibodies specific for IL1α.[1]

5.3 In Vivo Animal Studies

-

Hepatotoxicity and Nephrotoxicity Study: Mice were orally administered TCP at doses of 5, 50, and 150 mg/kg daily for 28 days. Body weight was recorded, and at the end of the study, liver and kidney tissues were collected for weight measurement and histological analysis.[2]

-

Ototoxicity Study: Adult male C57BL/6 mice were continuously exposed to TCP for 21 days. Hearing function was assessed by measuring auditory brainstem responses. Cochlear morphology was examined using histological techniques.[3]

5.4 Zebrafish Developmental Toxicity Assay

-

Exposure: Zebrafish embryos at 4 hours post-fertilization (hpf) were exposed to TCP concentrations ranging from 200 to 1000 μg/L.[4]

-

Endpoints: Mortality, hatching rate, heartbeat rate, and morphological changes were observed at 24, 48, 72, and 96 hpf.[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key pathways involved in the biological activity of trichloropyridinol compounds.

Conclusion

3,5,6-trichloro-2-pyridinol exhibits a multifaceted toxicological profile, impacting various cellular processes and leading to organ-specific damage. The primary mechanisms of its toxicity involve the induction of oxidative stress, inflammation, DNA damage, and apoptosis. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in toxicology, environmental health, and drug development. Further research is warranted to fully elucidate the signaling pathways involved in TCP-induced toxicity and to assess the long-term health risks associated with chronic low-level exposure.

References

- 1. Effects of Chlorpyrifos and Trichloropyridinol on HEK 293 Human Embryonic Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pesticide chlorpyrifos acts as an endocrine disruptor in adult rats causing changes in mammary gland and hormonal balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beyondpesticides.org [beyondpesticides.org]

- 9. endocrine.org [endocrine.org]

Methodological & Application

Protocol for Preparing Pyriclor Stock Solution for Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyriclor (2,3,5-trichloro-4-pyridinol) is a herbicide that functions by inhibiting carotenoid biosynthesis in plants.[1] Carotenoids are essential pigments that protect chlorophyll from photodestruction. By blocking their synthesis, Pyriclor leaves chlorophyll vulnerable to light-induced damage, leading to bleaching of the foliage and eventual plant death.[1] This specific mechanism of action makes Pyriclor a valuable tool for studying carotenoid biosynthesis pathways and the effects of their disruption on plant physiology.

In laboratory settings, a precisely prepared stock solution of Pyriclor is fundamental for conducting reproducible experiments to assess its herbicidal activity, screen for resistant plant species, or investigate its metabolic fate. The following protocol provides a detailed procedure for the preparation, storage, and handling of a Pyriclor stock solution.

Chemical and Physical Properties of Pyriclor

A clear understanding of the physicochemical properties of Pyriclor is essential for its proper handling and for the preparation of accurate stock solutions.

| Property | Value | Reference |

| Chemical Name | 2,3,5-trichloro-4-pyridinol | [2] |

| CAS Number | 1970-40-7 | [1] |

| Molecular Formula | C₅H₂Cl₃NO | [1][3] |

| Molecular Weight | 198.43 g/mol | [1] |

| Melting Point | 216°C | |

| Water Solubility | 569.7 mg/L (at 25°C) | [4] |

Experimental Protocol: Preparation of a 10 mM Pyriclor Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Pyriclor in Dimethyl Sulfoxide (DMSO). Due to the limited aqueous solubility of Pyriclor, an organic solvent is recommended for preparing concentrated stock solutions. A preliminary solubility test is advised to ensure complete dissolution.

Materials:

-

Pyriclor (purity ≥98%)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

1.5 mL microcentrifuge tubes

-

50 mL conical centrifuge tubes, sterile

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Preliminary Solubility Test (Recommended):

-

Weigh approximately 1-2 mg of Pyriclor into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of DMSO.

-

Vortex thoroughly for 1-2 minutes.

-

Visually inspect for complete dissolution. If the solid has dissolved, proceed with the full-scale preparation. If not, consider trying an alternative solvent or preparing a lower concentration stock solution.

-

-

Calculating the Required Mass of Pyriclor:

-

To prepare 10 mL of a 10 mM stock solution, the required mass of Pyriclor is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 198.43 g/mol

-

Mass (g) = 0.0019843 g = 1.98 mg

-

-

Accurately weigh out approximately 1.98 mg of Pyriclor using an analytical balance.

-

-

Dissolving Pyriclor:

-

Transfer the weighed Pyriclor into a 50 mL conical centrifuge tube.

-

Add a small volume of DMSO (e.g., 5 mL) to the tube.

-

Vortex the tube vigorously until the Pyriclor is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

-

-

Final Volume Adjustment:

-

Once the Pyriclor is fully dissolved, add DMSO to bring the final volume to 10 mL.

-

Vortex the solution again to ensure homogeneity.

-

-

Sterilization (Optional):

-

If the stock solution is to be used in sterile cell culture experiments, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes.

-

Store the aliquots protected from light. For short-term storage (days to weeks), 4°C is suitable. For long-term storage (months to years), store at -20°C.[1]

-

Safety Precautions

-

Always handle Pyriclor and DMSO in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for Pyriclor and DMSO for complete safety information.

Visualizations

Caption: Experimental workflow for preparing and using a Pyriclor stock solution.

Caption: Simplified signaling pathway of Pyriclor's mechanism of action.

References

Application Notes and Protocols for Determining Effective Concentrations of Pyriclor in In Vitro Plant Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentrations of Pyriclor for various in vitro plant assays. Due to the limited publicly available data on specific Pyriclor concentrations for in vitro use, this document provides recommended starting concentrations based on herbicides with a similar mode of action—inhibition of carotenoid biosynthesis. The provided protocols are foundational and should be optimized for specific plant species and experimental objectives.

Data Presentation: Effective Concentrations of Carotenoid Biosynthesis Inhibiting Herbicides in In Vitro Assays

The following table summarizes the effective concentrations of herbicides that, like Pyriclor, inhibit carotenoid biosynthesis. This data can be used as a reference for designing dose-response experiments with Pyriclor.

| Herbicide | Assay Type | Plant/Cell Type | Effective Concentration | Observations |

| Norflurazon | Enzyme Inhibition Assay | Recombinant Phytoene Desaturase (from Capsicum annuum) | I50 = 0.12 µM | Potent inhibitor of the target enzyme in a cell-free system.[1] |

| Norflurazon | Cell Growth Inhibition | Chlamydomonas reinhardtii (wild type) | EC50 = 0.76 µM | Inhibited cell growth by 50% after four days.[2] |

| Norflurazon | Toxicity Assay | Polycelis felina (planarian) cells | 0.2 - 200 µM | Induced DNA damage and morphological changes.[3] |

| Fluridone | Shoot Regeneration Assay | Arabidopsis thaliana zygotic embryos | 0.5 µM | Caused a 50% reduction in regeneration frequency.[4] |

| Fluridone | Aquatic Plant Control | Various aquatic plants | 6 - 26 nM (in water) | Effective concentration for long-term exposure in aquatic systems.[5] |

Note: The provided concentrations are for herbicides with a similar mode of action to Pyriclor. The optimal concentration for Pyriclor in any given in vitro plant assay will need to be determined empirically.

Experimental Protocols

Protocol 1: In Vitro Phytotoxicity Assay Using Plant Cell Suspension Cultures

This protocol is designed to determine the cytotoxic effects of Pyriclor on plant cells in suspension culture.

Materials:

-

Established plant cell suspension culture (e.g., Nicotiana tabacum BY-2, Arabidopsis thaliana)

-

Maintenance medium for the specific cell line

-

Pyriclor stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile multi-well plates (e.g., 24-well or 96-well)

-

Spectrophotometer or plate reader

-

Cell viability indicator (e.g., Evans blue, TTC, or a resazurin-based assay)

-

Laminar flow hood

-

Incubator with shaking capabilities

Procedure:

-

Preparation of Pyriclor dilutions: Prepare a series of Pyriclor dilutions from the stock solution using the cell culture maintenance medium. A suggested starting range, based on related compounds, is 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM. Also, prepare a solvent control (medium with the same concentration of solvent used for the Pyriclor stock).

-

Cell culture preparation: In a laminar flow hood, transfer a known volume of the actively growing cell suspension to a sterile flask and dilute with fresh medium to a standardized cell density.

-

Treatment application: Dispense the standardized cell suspension into the wells of a sterile multi-well plate. Add the prepared Pyriclor dilutions and the solvent control to the respective wells. Include a negative control with only the cell suspension and medium.

-

Incubation: Incubate the plates under the standard growth conditions for the specific cell line (e.g., 25°C, continuous shaking, in the dark or under a defined light cycle) for a predetermined duration (e.g., 24, 48, or 72 hours).

-

Assessment of cell viability: After the incubation period, assess cell viability using a chosen indicator. For example, with Evans blue, incubate a small aliquot of the cell suspension with the dye and then observe under a microscope to count the percentage of stained (non-viable) cells. For quantitative assays like those using resazurin, follow the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

-

Data analysis: Calculate the percentage of cell viability for each Pyriclor concentration relative to the negative control. Plot the cell viability against the logarithm of the Pyriclor concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Callus Induction and Selection of Resistant Cells

This protocol describes the induction of callus from plant explants and the subsequent selection of cells that may exhibit resistance to Pyriclor.

Materials:

-

Plant explants (e.g., leaf discs, stem segments, hypocotyls) from sterile seedlings

-

Callus Induction Medium (CIM): Murashige and Skoog (MS) medium supplemented with an auxin such as 2,4-D (e.g., 2.0 mg/L) and a cytokinin such as BAP (e.g., 0.5 mg/L).

-

Pyriclor stock solution

-

Selection medium: CIM supplemented with a selective concentration of Pyriclor (determined from a dose-response curve, typically the minimum inhibitory concentration for wild-type callus).

-

Sterile Petri dishes, forceps, and scalpels

-

Laminar flow hood

-

Growth chamber

Procedure:

-

Explant preparation: Under sterile conditions in a laminar flow hood, excise explants from sterilely grown seedlings.

-

Callus induction: Place the explants on the CIM in Petri dishes. Seal the dishes with parafilm and incubate in a growth chamber in the dark at approximately 25°C.

-

Subculture: Subculture the developing callus onto fresh CIM every 2-3 weeks until a sufficient amount of healthy, friable callus is obtained.

-

Dose-response determination: To determine the appropriate selection concentration, place small, uniform pieces of the wild-type callus on CIM containing a range of Pyriclor concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM). After 3-4 weeks, identify the minimum concentration that completely inhibits the growth of the wild-type callus.

-

Selection of resistant callus: Transfer a large number of small callus pieces onto the selection medium (CIM containing the predetermined inhibitory concentration of Pyriclor).

-

Incubation and subculture: Incubate the selection plates in the dark at 25°C. Subculture any growing callus pieces onto fresh selection medium every 3-4 weeks. Calli that continue to proliferate on the selection medium are considered putatively resistant.

-

Further analysis: The selected resistant callus lines can be further propagated and used for molecular and physiological characterization.

Mandatory Visualizations

Caption: Inhibition of the carotenoid biosynthesis pathway by Pyriclor.

Caption: General workflow for determining the effective concentration of Pyriclor.

References

Application Notes and Protocols for the Study of Pyriclor in Hydroponic Weed Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriclor is a selective herbicide primarily utilized in the cultivation of direct-seeded rice for the management of grassy weeds. Its mechanism of action involves the inhibition of carotenoid biosynthesis, a critical process for photosynthesis. This disruption leads to the degradation of chlorophyll and subsequent bleaching of the foliage in susceptible plants when exposed to light, ultimately causing plant death. While its application has been established in traditional agriculture, its potential use and efficacy in hydroponic systems for weed control remain a novel area of investigation.

These application notes provide a comprehensive overview of the known mechanisms of Pyriclor and a detailed, hypothetical protocol for researchers to study its application in a controlled hydroponic environment. The provided methodologies and data presentation formats are intended to serve as a foundational guide for developing robust experimental designs.

Mechanism of Action

Pyriclor's herbicidal activity is rooted in its ability to interfere with essential plant physiological processes. The primary modes of action are:

-

Inhibition of Carotenoid Biosynthesis: Pyriclor acts as an inhibitor of carotenoid synthesis.[1] Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage. The absence of carotenoids leads to the rapid destruction of chlorophyll in the presence of light.

-

Inhibition of Photosynthesis: By disrupting carotenoid biosynthesis, Pyriclor indirectly but severely impacts photosynthesis. Specifically, it has been shown to strongly inhibit oxygen evolution and non-cyclic photophosphorylation.[2] Evidence suggests that its primary target is the oxygen-evolving system and/or Pigment System II of the photosynthetic apparatus.[2]

This dual-pronged attack on the plant's photosynthetic machinery makes it a potent herbicide for susceptible weed species.

Experimental Protocols

The following protocols are designed for a controlled laboratory or greenhouse setting to evaluate the efficacy and phytotoxicity of Pyriclor in a hydroponic system.

Preparation of Pyriclor Stock Solutions

Accurate preparation of stock solutions is critical for dose-response studies. The following table provides dilution calculations for Pyriclor (Molecular Weight: 198.43 g/mol ).

| Target Concentration (mM) | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 | 5.04 mL | 25.20 mL | 50.40 mL |

| 5 | 1.01 mL | 5.04 mL | 10.08 mL |

| 10 | 0.50 mL | 2.52 mL | 5.04 mL |

| 50 | 0.10 mL | 0.50 mL | 1.01 mL |

| Data derived from product information provided by MedKoo Biosciences.[1] |

Protocol:

-

Weigh the desired mass of Pyriclor powder.

-

Using the table above, add the corresponding volume of an appropriate solvent (e.g., DMSO, ethanol, or as specified by the manufacturer) to achieve the desired stock solution concentration.

-

Ensure complete dissolution by vortexing or sonicating.

-

Store the stock solution in a dark, cool place.

Hydroponic System Setup and Plant Material

A Deep Water Culture (DWC) system is recommended for its simplicity and ease of treatment application.

Materials:

-

Opaque containers (to prevent algal growth)

-

Net pots

-

Inert growing medium (e.g., rockwool, perlite, or hydroton)

-

Air pump and air stones

-

Standard hydroponic nutrient solution (e.g., Hoagland solution)

-

Crop species (e.g., Lettuce - Lactuca sativa)

-

Weed species (e.g., Barnyardgrass - Echinochloa crus-galli, a known susceptible species)

Protocol:

-

Prepare the hydroponic nutrient solution according to the manufacturer's instructions.

-

Germinate seeds of both the crop and weed species in the chosen inert medium.

-

Once seedlings have developed a healthy root system, transfer them to net pots and place them in the DWC system.

-

Allow plants to acclimate for 7-10 days before introducing the Pyriclor treatment.

-

Maintain optimal growing conditions (light, temperature, pH, and electrical conductivity of the nutrient solution).

Pyriclor Application and Data Collection

This protocol outlines a dose-response experiment to determine the effective concentration of Pyriclor for weed control and to assess its phytotoxicity to the crop.

Experimental Design:

-

Treatments: A range of Pyriclor concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) should be tested. A control group (0 µM) is essential.

-

Replication: Each treatment should have a minimum of 3-5 replicates.

-

Duration: The experiment should run for a predefined period, typically 14-21 days, with regular data collection.

Protocol:

-

From the prepared stock solution, calculate the volume needed to achieve the desired final concentrations in the hydroponic reservoirs.

-

Add the calculated amount of Pyriclor to each respective reservoir and mix thoroughly.

-

Monitor and record data at regular intervals (e.g., every 3 days).

Data to Collect:

-

Weed Control Efficacy:

-

Visual assessment of weed health (e.g., bleaching, necrosis, stunting) on a rated scale.

-

Weed biomass (fresh and dry weight) at the end of the experiment.

-

-

Crop Phytotoxicity:

-

Visual assessment of crop health (e.g., chlorosis, leaf burn, growth reduction).

-

Crop biomass (fresh and dry weight) at the end of the experiment.

-

Photosynthetic efficiency (e.g., using a chlorophyll fluorometer).